N-(1-Cyclopropylethyl)-5-methylisoxazol-4-amine
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Overview
Description
N-(1-Cyclopropylethyl)-5-methylisoxazol-4-amine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclopropylethyl)-5-methylisoxazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable isoxazole precursor in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyclopropylethyl)-5-methylisoxazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1-Cyclopropylethyl)-5-methylisoxazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(1-Cyclopropylethyl)-5-methylisoxazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- Cyclopropanecarboxylic acid
- Cyclopropylamine derivatives
Uniqueness
N-(1-Cyclopropylethyl)-5-methylisoxazol-4-amine is unique due to its specific structural features, such as the cyclopropyl and isoxazole moieties. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-5-methyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C9H14N2O/c1-6(8-3-4-8)11-9-5-10-12-7(9)2/h5-6,8,11H,3-4H2,1-2H3 |
InChI Key |
VQQKYZJPGMUUBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)NC(C)C2CC2 |
Origin of Product |
United States |
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